molecular formula C21H14BrClN2O2 B11541174 2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11541174
M. Wt: 441.7 g/mol
InChI Key: RWRHIBWDHVAQRP-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 3-bromo-5-chlorosalicylaldehyde with 2-(2-methylphenyl)-1,3-benzoxazol-5-amine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a corresponding hydroquinone.

    Condensation Reactions: The imine group can participate in further condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is largely dependent on its interaction with biological targets. The compound can form coordination complexes with metal ions, which can then interact with enzymes or receptors in biological systems. The Schiff base moiety allows for the formation of stable complexes that can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of metal complexes and bioactive molecules, distinguishing it from other similar compounds that may lack this moiety.

Properties

Molecular Formula

C21H14BrClN2O2

Molecular Weight

441.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14BrClN2O2/c1-12-4-2-3-5-16(12)21-25-18-10-15(6-7-19(18)27-21)24-11-13-8-14(23)9-17(22)20(13)26/h2-11,26H,1H3

InChI Key

RWRHIBWDHVAQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O

Origin of Product

United States

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